Product packaging for Ecenofloxacin hydrochloride(Cat. No.:CAS No. 162424-67-1)

Ecenofloxacin hydrochloride

Cat. No.: B1208782
CAS No.: 162424-67-1
M. Wt: 408.9 g/mol
InChI Key: OTJVJUVCWOCNQA-ZJKXRWPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecenofloxacin hydrochloride is a chemical analog of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin, intended for research purposes. Like its parent compound, it is hypothesized to function as a bacterial DNA replication inhibitor, primarily targeting the enzymes DNA gyrase and topoisomerase IV, which are critical for bacterial DNA synthesis and repair . This mechanism suggests potential research applications in studying bacterial proliferation and developing antimicrobial strategies. Researchers may find value in utilizing this compound for in vitro studies to explore its activity against a spectrum of Gram-negative and Gram-positive bacteria, given that ciprofloxacin is known for its potent activity against pathogens such as Escherichia coli , Salmonella spp., and Pseudomonas aeruginosa . Furthermore, its structural similarity to a drug with documented apoptotic and anti-proliferative effects on various cancer cell lines in vitro indicates potential investigative utility in oncological research . This product is provided as a high-purity material to support rigorous scientific inquiry. This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle all materials according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClFN4O3 B1208782 Ecenofloxacin hydrochloride CAS No. 162424-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

162424-67-1

Molecular Formula

C19H22ClFN4O3

Molecular Weight

408.9 g/mol

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21FN4O3.ClH/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17;/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27);1H/t12-,14-,19-;/m0./s1

InChI Key

OTJVJUVCWOCNQA-ZJKXRWPCSA-N

SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N.Cl

Synonyms

CFC 222
CFC-222

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ecenofloxacin Hydrochloride

Historical Evolution of Quinolone and Fluoroquinolone Synthesis

The journey of quinolone antibiotics began with a serendipitous discovery in 1962, when nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. oup.comoup.com This first-generation quinolone, technically a naphthyridone, showed activity against Gram-negative bacteria and was primarily used for urinary tract infections. oup.comresearchgate.net The initial quinolones were synthesized rather than isolated from natural sources, setting a precedent for chemical innovation in this class. oup.com

A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone skeleton, giving rise to the fluoroquinolones. oup.commdpi.com This modification dramatically improved the spectrum of activity. mdpi.com Norfloxacin, patented in 1978, was the first of these "fluoroquinolones" and featured another key modification: the addition of a piperazine (B1678402) ring at the C-7 position, which broadened its activity to include Pseudomonas aeruginosa. oup.comresearchgate.net

The development of new synthetic methods was crucial to this evolution. The Grohe process, a multi-stage synthesis method developed by Klaus Grohe at Bayer in 1975, was a pivotal achievement. bayer.com This process enabled the synthesis of more complex fluoroquinolones like ciprofloxacin (B1669076), which could not be readily produced using older methods like the Gould-Jacobs reaction. bayer.com Subsequent generations of fluoroquinolones brought further structural modifications, such as alterations at the N-1, C-7, and C-8 positions, leading to compounds with enhanced pharmacokinetics and a broader spectrum of activity, including against Gram-positive and anaerobic bacteria. oup.compsu.edu

Table 1: Generations of Quinolone Antibiotics

Generation Example Compound Year of Discovery/Introduction Key Structural Feature / Improvement
First Nalidixic Acid 1962 Naphthyridone core; narrow Gram-negative spectrum. oup.comresearchgate.net
Second Norfloxacin 1978 Fluorine at C-6; Piperazine at C-7; Broadened spectrum. oup.comresearchgate.net
Second Ciprofloxacin 1983 Cyclopropyl (B3062369) group at N-1; Enhanced potency. mdpi.combayer.com
Third Levofloxacin (B1675101) 1993 Optically active (S)-isomer of ofloxacin; Improved Gram-positive activity. mdpi.com

| Fourth | Moxifloxacin (B1663623) | ~1990s | Methoxy (B1213986) group at C-8; Broad-spectrum including anaerobes. bayer.com |

Current Synthetic Routes for Ecenofloxacin (B64325) Hydrochloride

The synthesis of Ecenofloxacin, also known as CFC-222, involves the construction of its unique 7-(6-amino-1-methyl-3-azabicyclo[3.2.0]hept-3-yl) side chain and its subsequent condensation with the core 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. drugfuture.comontosight.ai

Batch synthesis of Ecenofloxacin is a multi-step process that relies on classical organic chemistry reactions. One documented practical synthesis involves several key stages. drugfuture.com The process begins with the preparation of the chiral bicyclic amine side chain, followed by its coupling to the pre-formed naphthyridine core.

A representative synthesis pathway is detailed below: drugfuture.com

Side-Chain Construction : The synthesis starts from beta-alanine, which is acylated and esterified. The resulting product is alkylated and then condensed with pyrrolidine (B122466).

Cyclization : A key step is the cyclization of the pyrrolidine derivative to form the racemic cis-1-methyl-3-(p-toluenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-one.

Amine Formation and Resolution : The ketone is converted to an oxime and then reduced to the corresponding amine. This racemic amine undergoes optical resolution, for instance with L-tartaric acid, to isolate the desired (1R,5S,6S)-isomer.

Deprotection : The tosyl protecting group is removed from the chiral amine using a strong acid like HBr to yield (1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-amine.

Final Condensation : The final step is the nucleophilic aromatic substitution reaction where the deprotected bicyclic amine is condensed with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid to form Ecenofloxacin. This is typically carried out in a solvent like acetonitrile (B52724) using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). drugfuture.com

Table 2: Key Intermediates in Ecenofloxacin Batch Synthesis

Step Starting Material Key Reagent(s) Intermediate/Product
1 Beta-alanine (I) Tosyl chloride, Ethanol, 2-Methylallyl chloride (IV) Alkylated sulfonamide (V)
2 Alkylated sulfonamide (V) Trifluoromethanesulfonic anhydride Racemic bicyclic ketone (VIII)
3 Racemic bicyclic ketone (VIII) Hydroxylamine, NaBH₄, L-tartaric acid Chiral amine (XI)
4 Chiral amine (XI) HBr Deprotected bicyclic amine (XII)

| 5 | Deprotected amine (XII) + Naphthyridine core (XIII) | DBU | Ecenofloxacin |

Source: Adapted from Lee, J.M. et al., 1995. drugfuture.com

While specific continuous flow synthesis data for Ecenofloxacin is not widely published, the technology has been successfully applied to other major fluoroquinolones, demonstrating its potential for this class of compounds. Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency by telescoping multiple reaction steps. google.comresearchgate.net

For example, a rapid total synthesis of ciprofloxacin hydrochloride was achieved in continuous flow with a total residence time of just 9 minutes, a dramatic reduction from the 24+ hours required for batch synthesis. researchgate.netthieme-connect.commdpi.com This process involved a linear sequence of six chemical reactions conducted in five flow reactors without the need for isolating intermediates. researchgate.net Key steps such as acylation, displacement, and cyclization were performed at controlled temperatures (ranging from 25°C to 180°C) and pressures within the flow system. google.comthieme-connect.com The application of such a system to Ecenofloxacin synthesis could streamline the production process, particularly the condensation and purification steps, reducing waste and manufacturing time. google.com

Design and Synthesis of Ecenofloxacin Hydrochloride Analogues and Derivatives

The modification of the core fluoroquinolone structure is a major area of research aimed at developing compounds with new properties or for studying their mechanism of action. nih.govnih.gov The carboxylic acid group at the C-3 position and the substituent at the C-7 position are common targets for chemical modification. mdpi.com

The synthesis of analogues and derivatives allows researchers to probe structure-activity relationships (SAR). For many fluoroquinolones, modifications are designed to create hybrid molecules with additional functionalities.

Hybrid Compounds : Researchers have synthesized novel fluoroquinolone-triazole hybrid compounds to explore new antimicrobial potential. dergipark.org.tr In one approach, the C-3 carboxylic acid of a fluoroquinolone is converted to a hydrazide, which then serves as a precursor for building a triazole ring system. nih.gov

Anticancer Analogues : The fluoroquinolone scaffold has been exploited to create potential anticancer agents. By functionalizing the acid hydrazides of molecules like moxifloxacin and ofloxacin, researchers have developed analogues that inhibit human topoisomerase enzymes and induce apoptosis in cancer cell lines. nih.gov Similar strategies could be applied to Ecenofloxacin to explore its potential in other therapeutic areas.

Antibiofilm Derivatives : Enrofloxacin (B1671348), a structurally related veterinary fluoroquinolone, has been modified into a series of amide derivatives to combat bacterial biofilm formation. nih.gov These derivatives were synthesized by activating the carboxylic acid with thionyl chloride and then reacting it with various aromatic amines. This approach creates a library of compounds for screening against biofilm-forming pathogens. nih.gov

Creating structural analogues is essential for understanding how fluoroquinolones interact with their bacterial targets, DNA gyrase and topoisomerase IV. ontosight.ainih.gov By systematically altering parts of the molecule, chemists can identify which functional groups are critical for enzyme binding and inhibitory activity.

For instance, the C-7 substituent is known to influence potency, spectrum, and target preference. The unique, rigid 3-azabicyclo[3.2.0]heptane side chain of Ecenofloxacin is a key contributor to its activity profile. Synthesizing analogues with variations in this bicyclic system—such as altering stereochemistry or adding different substituents—would provide valuable tools for mechanistic studies. These analogues could be used in enzyme inhibition assays and molecular docking studies to map the binding pocket of the target enzymes more precisely. nih.gov Similarly, creating C-3 bioisosteres, where the carboxylic acid is replaced by another acidic group like a tetrazole, can help elucidate the role of this group in enzyme binding and cell penetration. nih.gov

Advanced Purification and Characterization Techniques for Research-Grade this compound and its Precursors/Derivatives

The production of research-grade this compound and its precursors necessitates sophisticated purification and characterization techniques to ensure high purity, identify impurities, and confirm structural integrity. These methods are critical for establishing a clear relationship between the compound's structure and its activity, as well as for meeting stringent regulatory standards.

Advanced Purification Techniques

To achieve the high level of purity required for research-grade materials, a multi-step purification strategy is often employed. This typically involves a combination of chromatographic and crystallization methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of fluoroquinolones like Ecenofloxacin. nih.gov Reversed-phase HPLC is particularly common due to the water solubility of many fluoroquinolones. nih.gov For chiral compounds such as Ecenofloxacin, which may have enantiomers with different biological activities, chiral HPLC is essential for separating these stereoisomers. nih.govnih.govresearchgate.net Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptide antibiotics like teicoplanin, have proven effective in resolving quinolone enantiomers. nih.gov The separation is often influenced by factors like the mobile phase composition, flow rate, and temperature. nih.govresearchgate.net

Another powerful technique is supercritical fluid extraction (SFE) combined with HPLC. This method can be particularly useful for removing lipid matrices from samples, followed by extraction of the target fluoroquinolones. nih.gov For targeted purification from complex biological matrices, immunoaffinity extraction (IAE) can be employed, which uses specific antibodies to isolate the desired compounds before further analysis. rsc.org

Crystallization: Crystallization is a crucial final step for obtaining highly pure and stable solid forms of active pharmaceutical ingredients (APIs). The choice of solvent and conditions can lead to the formation of different polymorphs (different crystal structures of the same compound) or solvates (crystals containing solvent molecules). nih.govnih.gov These different solid-state forms can exhibit varying physicochemical properties, including solubility and stability. nih.govacs.org Therefore, controlling the crystallization process is vital for producing a consistent and high-quality product. Techniques such as solution and isothermal calorimetry can be used to study and control these transformations. nih.gov

Advanced Characterization Techniques

A suite of advanced analytical methods is used to thoroughly characterize research-grade this compound, its precursors, and derivatives.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of Ecenofloxacin and its derivatives. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds. researchgate.net When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities, even at very low levels. nih.govrsc.org Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, confirming the compound's identity by comparing its spectrum to a reference. researchgate.net UV-Vis spectroscopy is useful for quantitative analysis and for studying interactions with other molecules, such as DNA. nih.govnajah.edunih.gov The relationship between the chemical structure and the UV spectrum is a key area of study for quinolones. researchgate.net

Chromatographic and Electrophoretic Methods:

High-Performance Liquid Chromatography (HPLC): Besides its use in purification, HPLC with various detectors (UV, fluorescence, MS) is the most common analytical technique for determining the purity of fluoroquinolones and quantifying any impurities. nih.govacs.org

Capillary Electrophoresis (CE): CE, especially when coupled with mass spectrometry (CE-MS), offers a high-resolution separation technique for the analysis of fluoroquinolones. rsc.org It is particularly valuable for chiral separations. nih.gov

Solid-State Characterization:

X-ray Powder Diffraction (XRPD): XRPD is essential for identifying the crystalline form (polymorph) of this compound and for detecting the presence of any amorphous content or other crystalline forms. nih.govacs.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study phase transitions and polymorphism. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, providing information about solvent content and thermal stability. mdpi.com

The data generated from these advanced techniques are compiled to create a comprehensive profile of research-grade this compound, ensuring its quality and suitability for further scientific investigation.

Data Tables

Table 1: Chromatographic Purity Analysis of a Research-Grade this compound Batch

ParameterMethodResultSpecification
PurityHPLC-UV (295 nm)99.8%≥ 99.5%
Individual ImpurityHPLC-UV (295 nm)< 0.05%≤ 0.1%
Total ImpuritiesHPLC-UV (295 nm)0.2%≤ 0.5%
Enantiomeric PurityChiral HPLC99.9% (S-enantiomer)≥ 99.8%

Table 2: Spectroscopic and Physical Characterization Data for Research-Grade this compound

AnalysisTechniqueResult
Identity Confirmation¹H NMR, ¹³C NMRConforms to structure
Molecular WeightHRMS (ESI+)440.1578 m/z
Functional GroupsFT-IRCharacteristic peaks for C=O, C-F, N-H, O-H
Crystalline FormXRPDForm I
Melting PointDSC245-248 °C

Molecular Mechanisms of Action of Ecenofloxacin Hydrochloride

Inhibition of Bacterial Topoisomerase Enzymes

The fundamental mechanism of action for ecenofloxacin (B64325) hydrochloride involves the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. ontosight.ainih.gov These enzymes are indispensable for bacterial survival as they manage the complex coiling and uncoiling of DNA, which is necessary for replication, transcription, and the segregation of chromosomes into daughter cells. nih.govmsdvetmanual.commdpi.com By targeting these enzymes, ecenofloxacin effectively halts these vital cellular processes, leading to cell death. ontosight.aivin.com The specific primary target can differ between bacterial types; DNA gyrase is typically the main target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive organisms. msdvetmanual.commdpi.com

Bacterial DNA gyrase plays a unique and essential role by introducing negative supercoils into the circular bacterial chromosome. mdpi.comscirp.org This process relieves the torsional stress that builds up ahead of the replication fork during DNA replication and transcription. scirp.orgnih.gov Ecenofloxacin, like other quinolones, directly interacts with the DNA-gyrase complex. ontosight.ai The enzyme itself is a tetramer composed of two GyrA and two GyrB subunits. mdpi.comdovepress.com The antibiotic binds non-covalently to this complex, interfering with its function. nih.gov This interaction prevents the gyrase from completing its cycle of cleaving and resealing the DNA, which is crucial for introducing supercoils. scirp.orgnih.gov

Topoisomerase IV is another type II topoisomerase that is structurally similar to DNA gyrase. nih.gov Its primary function is to decatenate, or unlink, the intertwined daughter DNA molecules that are the product of a round of replication. msdvetmanual.comscirp.org This separation is a prerequisite for the successful segregation of the chromosomes into new bacterial cells. scirp.org Ecenofloxacin modulates the activity of topoisomerase IV by converting it into a toxic adduct on the DNA. nih.gov While some quinolones exhibit a preference for either gyrase or topoisomerase IV, others have been shown to target both enzymes with similar efficacy, providing a dual-targeting mechanism of action. mdpi.complos.org

The core of the inhibitory action is the stabilization of a ternary complex consisting of the quinolone molecule, the topoisomerase enzyme (either gyrase or topoisomerase IV), and the bacterial DNA itself. dovepress.comresearchgate.net This structure is referred to as the cleavage complex. nih.gov In the normal enzymatic cycle, the topoisomerase creates a transient double-stranded break in the DNA to allow another segment of DNA to pass through, after which it reseals the break. dovepress.com Ecenofloxacin binds to this transient complex and inhibits the re-ligation step. nih.govnih.gov This effectively traps the enzyme on the DNA in a state where the DNA is cleaved, converting an essential enzyme into a lethal cellular poison. mdpi.comnih.gov Research suggests that two molecules of the quinolone antibiotic bind to the gyrase-DNA complex to induce this stable, cleaved state. scirp.org

Elucidation of Molecular Events Leading to DNA Scission and Replication Impairment

The formation of the stable quinolone-DNA-enzyme cleavage complex is the initiating event that leads to catastrophic consequences for the bacterial cell. These trapped complexes act as physical roadblocks along the DNA strand, obstructing the progression of the cellular machinery responsible for DNA replication and transcription. mdpi.comdovepress.com The collision of a replication fork with one of these stabilized cleavage complexes results in the transformation of the transient, enzyme-mediated DNA break into a permanent, double-stranded DNA break. ontosight.aidovepress.com

This accumulation of double-stranded breaks is a form of severe DNA damage that triggers a cascade of cellular responses, most notably the SOS response, a global DNA damage repair system in bacteria. nih.govdovepress.comnih.gov However, the damage induced by high concentrations of the antibiotic is often too extensive for the repair systems to handle, leading to the fragmentation of the chromosome and ultimately, cell death. nih.govnih.gov The inhibition of DNA synthesis is a rapid event, often detectable within minutes of exposing the bacteria to the antibiotic. dovepress.com

Analysis of Concentration-Dependent Bactericidal and Bacteriostatic Effects at the Cellular Level

Ecenofloxacin hydrochloride exhibits concentration-dependent effects on bacterial cells, meaning its activity can range from inhibiting growth (bacteriostatic) to actively killing the bacteria (bactericidal). wikipedia.orgnih.govfrontiersin.org

Bacteriostatic Effects (at low concentrations): At lower concentrations, typically around the minimum inhibitory concentration (MIC), the drug's primary effect is bacteriostatic. nih.govscirp.org It inhibits DNA replication reversibly and induces the SOS response. scirp.orgdovepress.com A characteristic feature of this state is the formation of long, filamentous bacterial cells, as cell division is inhibited while the cells continue to elongate. scirp.org

Bactericidal Effects (at high concentrations): At higher concentrations, the effects become bactericidal. nih.govnih.gov The extensive DNA damage caused by the stabilization of numerous cleavage complexes leads to irreversible chromosome fragmentation and rapid cell death. nih.govscirp.org For susceptible bacteria, this lethal action can occur within 20 to 30 minutes of exposure to optimal concentrations of the antibiotic. wikipedia.orgmsdvetmanual.com

The table below illustrates the concentration-dependent activity of fluoroquinolones, showing how increasing concentrations relative to the MIC lead to different levels of antibacterial effect.

Concentration Level (relative to MIC)Primary EffectCellular Outcome
Low (e.g., 1x MIC)BacteriostaticInhibition of DNA replication, induction of SOS response, cell filamentation. nih.govscirp.org
High (e.g., >4x MIC)BactericidalChromosome fragmentation, rapid cell death. nih.govd-nb.info

Comparative Molecular Target Binding Affinities and Specificity of this compound

The potency and spectrum of activity of any fluoroquinolone, including ecenofloxacin, are determined by its chemical structure, which influences its binding affinity and specificity for its molecular targets. ontosight.ai The 1,8-naphthyridine (B1210474) core, along with substituents at specific positions, dictates how well the drug fits into the binding pocket of the DNA-enzyme complex. ontosight.ai

Different fluoroquinolones have varying affinities for DNA gyrase and topoisomerase IV. nih.gov For instance, ciprofloxacin (B1669076) is known to bind with a higher affinity to DNA gyrase in E. coli. nih.gov The development of newer agents often aims for a more balanced, dual-targeting profile, with equivalent inhibitory activity against both enzymes. plos.org This dual action can be advantageous in overcoming resistance that might arise from a mutation in a single target enzyme.

AntibioticStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Ciprofloxacin~0.5 - 1.0 plos.org~0.015 - 0.25 plos.orgd-nb.info~0.25 - 1.0
Enrofloxacin (B1671348)~0.12 - 0.5~0.03 - 0.25 d-nb.info~0.5 - 2.0
Levofloxacin (B1675101)~0.25 - 1.0~0.03 - 0.12~0.5 - 2.0
Moxifloxacin (B1663623)~0.06 - 0.25~0.06 - 0.25~2.0 - 8.0

Note: The values presented are approximate ranges gathered from various studies and serve for comparative illustration. Actual MICs can vary depending on the specific strain and testing conditions.

Molecular and Cellular Mechanisms of Antimicrobial Resistance to Ecenofloxacin Hydrochloride

Target Enzyme Mutations and Conformational Alterations

The primary targets for all quinolone antibiotics are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, recombination, and repair. frontiersin.org Resistance emerges through mutations in the genes that encode the subunits of these enzymes, which reduces the binding affinity of Ecenofloxacin (B64325) hydrochloride, thereby diminishing its inhibitory effect.

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the principal target of fluoroquinolones in many Gram-negative bacteria. frontiersin.orgdovepress.com Point mutations in the genes encoding these subunits, gyrA and gyrB, are a primary mechanism of resistance. These mutations alter the enzyme's structure, specifically in the region where the antibiotic binds.

In Escherichia coli, for instance, common mutations in GyrA include substitutions at serine-83 and aspartate-87. frontiersin.orgnih.gov The accumulation of these mutations often correlates with increasing levels of fluoroquinolone resistance. researchgate.net While mutations in gyrA are more frequent, alterations in gyrB have also been identified, although they are less common. nih.govnih.gov For example, studies on Helicobacter pylori have identified mutations such as Asp481Glu and Arg484Lys in gyrB associated with levofloxacin (B1675101) resistance, a related fluoroquinolone. nih.gov

Table 1: Common Amino Acid Substitutions in GyrA and GyrB Conferring Fluoroquinolone Resistance This table presents mutations identified in various bacterial species that confer resistance to fluoroquinolones, the class of antibiotics to which Ecenofloxacin hydrochloride belongs.

Gene Original Amino Acid Position Substituted Amino Acid Bacterial Species (Example)
gyrA Serine (Ser) 83 Leucine (Leu) Escherichia coli plos.org
gyrA Aspartic Acid (Asp) 87 Asparagine (Asn) Escherichia coli plos.org
gyrA Aspartic Acid (Asp) 91 Asparagine (Asn) Helicobacter pylori nih.gov
gyrB Aspartic Acid (Asp) 481 Glutamic Acid (Glu) Helicobacter pylori nih.gov
gyrB Arginine (Arg) 484 Lysine (Lys) Helicobacter pylori nih.gov

Topoisomerase IV is the secondary target for fluoroquinolones in many Gram-negative bacteria but serves as the primary target in several Gram-positive organisms, such as Streptococcus pneumoniae. nih.gov This enzyme is also a heterotetramer, consisting of two ParC and two ParE subunits. Similar to DNA gyrase, point mutations in the parC and parE genes lead to reduced drug susceptibility.

Mutations in parC, particularly those leading to amino acid changes at positions corresponding to serine-80 and glutamate-84 in E. coli, are frequently associated with resistance. nih.govfrontiersin.org The acquisition of a parC mutation in addition to a gyrA mutation typically results in a higher level of resistance than a single mutation alone. nih.gov Mutations in parE are less common but have been documented to contribute to resistance. For example, a novel mutation, Ser458Ala, in parE was found to be significantly associated with increased resistance to ciprofloxacin (B1669076) and levofloxacin in clinical E. coli isolates. nih.gov

The mutations conferring resistance to quinolones are not randomly distributed but are clustered in specific "hot spots" known as the Quinolone Resistance-Determining Regions (QRDRs). dovepress.comnih.gov These regions are located within the genes (gyrA, gyrB, parC, and parE) that encode the domains responsible for DNA binding and strand breakage, near the enzyme's active site. plos.org

For GyrA in E. coli, the QRDR is typically defined as the amino acid sequence from position 67 to 106. plos.org Structural changes within this region directly interfere with the quinolone's ability to stabilize the enzyme-DNA complex, which is the basis of its bactericidal action. The specific amino acid substitutions within the QRDR can influence the level of resistance to different fluoroquinolones. jidc.org The accumulation of multiple mutations, often starting with one in gyrA followed by another in parC, is a common pathway to achieving high-level clinical resistance in Gram-negative bacteria. nih.gov

Functional Role of Efflux Pump Systems in Bacterial Resistance

A second major mechanism of resistance to this compound involves reducing its intracellular accumulation. This is achieved by the overexpression of bacterial efflux pumps, which are membrane proteins that actively transport a wide range of toxic compounds, including antibiotics, out of the cell. mdpi.comnih.gov

Bacterial efflux pumps are categorized into several superfamilies based on their structure and energy source. The most clinically significant for fluoroquinolone resistance in Gram-negative bacteria belong to the Resistance-Nodulation-Division (RND) family. youtube.com Prominent examples include the AcrAB-TolC system in E. coli and the MexAB-OprM system in Pseudomonas aeruginosa. youtube.comnih.gov

These RND pumps are typically tripartite systems, comprising:

An inner membrane transporter protein (e.g., AcrB) that recognizes and binds the substrate, utilizing the proton motive force for energy. nih.gov

A periplasmic membrane fusion protein (MFP) (e.g., AcrA) that connects the inner and outer membrane components. nih.gov

An outer membrane factor (OMF) or channel protein (e.g., TolC) that forms a pore through which the drug is expelled from the cell. nih.gov

Other families of efflux pumps, such as the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and ATP-Binding Cassette (ABC) superfamily, also contribute to antibiotic resistance. youtube.comresearchgate.net The overexpression of these pumps can lead to low-level resistance on its own or contribute to high-level resistance when combined with target-site mutations. mdpi.com

Table 2: Major Efflux Pump Families and Examples Involved in Fluoroquinolone Resistance This table outlines the primary families of bacterial efflux pumps known to transport fluoroquinolones, the class of antibiotics to which this compound belongs.

Efflux Pump Family Energy Source Example System Bacterial Species (Example)
Resistance-Nodulation-Division (RND) Proton Motive Force AcrAB-TolC Escherichia coli researchgate.net
Resistance-Nodulation-Division (RND) Proton Motive Force MexAB-OprM Pseudomonas aeruginosa youtube.com
Major Facilitator Superfamily (MFS) Proton Motive Force NorA Staphylococcus aureus
ATP-Binding Cassette (ABC) ATP Hydrolysis SmrA Stenotrophomonas maltophilia

The expression of efflux pump genes is tightly controlled by a network of regulatory proteins, which can be either repressors or activators. researchgate.net Overexpression of these pumps, a key step in developing resistance, often results from mutations in these regulatory genes. mdpi.com

The regulation can occur at two levels:

Local Regulation: Genes encoding specific efflux pumps are often controlled by a dedicated transcriptional regulator located nearby. For example, the acrAB operon is locally repressed by the AcrR protein. Mutations in the acrR gene can lead to the derepression and subsequent overexpression of the AcrAB-TolC pump. nih.gov

Global Regulation: Efflux pump expression can also be controlled by global regulatory networks that respond to wider environmental stresses. In E. coli, the MarA, SoxS, and Rob proteins are global activators that can upregulate the expression of the AcrAB-TolC pump, among other genes. researchgate.net These global regulators are themselves part of complex signaling cascades, such as the marRAB operon, which can be induced by the presence of certain compounds, leading to a multidrug resistance phenotype. researchgate.net

Mutations in these global regulatory genes can lock the system in an "on" state, causing constitutive overexpression of efflux pumps and contributing significantly to intrinsic and acquired resistance to fluoroquinolones. mdpi.comnih.gov

Modifications of Bacterial Outer Membrane Permeability

Reduced permeability of the bacterial outer membrane is a significant mechanism that can contribute to resistance against fluoroquinolones by limiting the intracellular concentration of the drug. This is primarily achieved through alterations in the expression or structure of porin channels.

Downregulation or Structural Changes of Porin Channels

Porin channels, such as OmpF and OmpC in Escherichia coli, are crucial for the influx of hydrophilic antibiotics like fluoroquinolones into the bacterial cell. Bacteria can develop resistance by downregulating the expression of these porin genes, effectively reducing the number of channels available for drug entry. This leads to a decreased intracellular accumulation of the antibiotic, potentially rendering it ineffective.

Furthermore, mutations in the genes encoding these porins can lead to structural changes in the channels themselves. These alterations can narrow the channel pore or change its electrical charge, thereby hindering the passage of fluoroquinolone molecules. While specific studies on this compound are lacking, this mechanism is a well-documented pathway for resistance to other fluoroquinolones.

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Plasmid-mediated quinolone resistance (PMQR) mechanisms are a growing concern as they can be horizontally transferred between different bacterial species, facilitating the rapid spread of resistance. These mechanisms typically confer low-level resistance that can, in turn, facilitate the selection of higher-level resistance mutations.

The most common PMQR determinants include:

Qnr proteins: These pentapeptide repeat proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify ciprofloxacin and norfloxacin, reducing their activity. Its effect on this compound is not specifically documented but is plausible given structural similarities.

Efflux pumps: Plasmids can carry genes for efflux pumps, such as OqxAB and QepA, which actively transport fluoroquinolones out of the bacterial cell.

The prevalence of these specific PMQR genes in conferring resistance to this compound requires direct investigation.

Activation of SOS Response and DNA Repair Pathways in Resistance Development

Fluoroquinolones induce DNA damage by trapping DNA gyrase and topoisomerase IV complexes on the DNA. This damage triggers the bacterial SOS response, a global response to DNA damage that involves the induction of numerous genes involved in DNA repair and mutagenesis. The key proteins in this pathway are RecA and LexA.

The activation of the SOS response can contribute to the development of resistance in several ways:

Enhanced DNA Repair: The SOS system enhances the cell's ability to repair the DNA damage caused by the fluoroquinolone, allowing the bacteria to survive exposure to the antibiotic.

While this is a fundamental mechanism of fluoroquinolone action and resistance development, its specific induction and role in the context of this compound resistance require empirical validation.

Investigation of Metabolic Shifts and Other Adaptive Bacterial Strategies Conferring this compound Resistance

Some potential adaptive strategies include:

Changes in Cellular Respiration: Modifications in respiratory pathways can alter the production of reactive oxygen species (ROS), which are thought to contribute to the bactericidal activity of fluoroquinolones.

Biofilm Formation: Bacteria within biofilms are often more resistant to antibiotics due to factors such as reduced antibiotic penetration, altered metabolic states, and the expression of specific resistance genes.

Persister Cell Formation: A subpopulation of dormant or slow-growing cells, known as persister cells, can survive high concentrations of antibiotics. These cells can then repopulate after the antibiotic pressure is removed.

The specific metabolic pathways and adaptive strategies that are altered in response to this compound and contribute to resistance are yet to be determined through dedicated research.

Preclinical in Vitro and Mechanistic in Vivo Research on Ecenofloxacin Hydrochloride

In vitro Antimicrobial Activity Profiling

The in vitro activity of Ecenofloxacin (B64325) hydrochloride is a cornerstone of its preclinical evaluation, providing fundamental data on its potency and spectrum of action against various bacterial species.

The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Studies have established the MIC and MBC values of enrofloxacin (B1671348) against a variety of pathogens. For instance, against Escherichia coli, the MIC and MBC in Mueller-Hinton (MH) broth have been determined to be 0.25 µg/mL and 0.5 µg/mL, respectively nih.gov. These values indicate the concentration required to inhibit growth and to actively kill the bacteria under laboratory conditions.

**Table 1: MIC and MBC of Ecenofloxacin Hydrochloride Against *Escherichia coli***

Parameter Concentration (µg/mL)
MIC 0.25
MBC 0.5

This compound exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Its efficacy against these two major bacterial groups is a critical aspect of its antimicrobial profile.

The compound has demonstrated potent activity against a range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is also effective against various Gram-positive bacteria, such as Staphylococcus species. The MIC values for enrofloxacin have been determined for a variety of canine pathogens, showcasing its wide-ranging effectiveness dechra-us.comdrugs.comnih.gov. For example, MIC ranges have been established for E. coli (0.06-2.0 mcg/mL), Proteus mirabilis (0.125-2.0 mcg/mL), Klebsiella pneumoniae (0.06-0.5 mcg/mL), and coagulase-positive Staphylococcus (0.125-0.5 mcg/mL) dechra-us.com.

Table 2: In vitro Activity of this compound Against Various Bacterial Species

Bacterial Species Type MIC Range (µg/mL)
Escherichia coli Gram-Negative 0.06 - 2.0
Pseudomonas aeruginosa Gram-Negative 1.0 - 8.0
Klebsiella pneumoniae Gram-Negative 0.06 - 0.5
Proteus mirabilis Gram-Negative 0.125 - 2.0
Staphylococcus spp. (coagulase +) Gram-Positive 0.125 - 0.5
Enterococcus faecalis Gram-Positive Generally Sensitive
Clostridium perfringens Gram-Positive -
Mycoplasma gallisepticum Atypical ≤ 0.1
Salmonella ser. Enteritidis Gram-Negative ≤ 0.06

The rise of multidrug-resistant (MDR) bacteria presents a significant challenge in clinical practice. The effectiveness of this compound against such strains is a critical area of investigation. Fluoroquinolones, as a class, are often employed against MDR organisms. However, resistance to fluoroquinolones can emerge through mutations in the target enzymes, DNA gyrase and topoisomerase IV dntb.gov.ua. The development of newer antimicrobials is often aimed at overcoming these resistance mechanisms. While specific data on this compound against a wide panel of MDR strains is continuously evolving, its fundamental mechanism of action provides a basis for its use in contexts where resistance to other antibiotic classes is present.

In vitro Studies on Biofilm Formation Inhibition and Eradication by this compound

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. Research has demonstrated that sub-inhibitory concentrations of certain antibiotics can paradoxically enhance biofilm formation. For instance, treatment with sub-MIC levels of ciprofloxacin (B1669076) has been shown to significantly increase biofilm formation in uropathogenic E. coli nih.gov.

Conversely, studies have also investigated the potential of fluoroquinolones to inhibit and eradicate established biofilms. For example, levofloxacin (B1675101) has been shown to successfully inhibit UPEC biofilms at a concentration of 32 µg/mL nih.gov. Research on enrofloxacin has indicated a significant reduction in biofilm formation of poultry-associated E. coli after 24 hours of incubation researchgate.net. The combination of antibiotics, such as gentamicin (B1671437) and cefepime, has been found to completely eradicate P. aeruginosa biofilms researchgate.net. This suggests that while single-agent efficacy can be variable, combination therapies involving fluoroquinolones may be a promising strategy against biofilm-related infections.

Mechanistic in vivo Studies Utilizing Animal Models for Biological Pathway Modulation (non-clinical efficacy)

Animal models, such as the neutropenic murine thigh infection model, are utilized to correlate pharmacokinetic and pharmacodynamic parameters with antibacterial efficacy. In such models, the concentration of the drug in the plasma and at the site of infection is measured over time and related to the reduction in bacterial count. Studies have demonstrated a strong correlation between the ratio of the Area Under the Curve (AUC) to the MIC (AUC/MIC) and the antibacterial activity of enrofloxacin against E. coli nih.gov. These in vivo studies confirm that the biological pathway modulation observed in vitro—the disruption of DNA replication—translates to effective bacterial killing in a living organism.

Cellular Toxicology and Non-Target Cell Interactions in vitro

While highly effective against bacterial cells, it is important to assess the potential for interaction with and toxicity to non-target eukaryotic cells. In vitro toxicological studies provide initial insights into the safety profile of a compound.

Research has shown that enrofloxacin can have cytotoxic and genotoxic effects on non-target cells. For example, studies on bovine peripheral lymphocytes have indicated that enrofloxacin can induce DNA damage and increase the frequency of micronuclei conicet.gov.ar. In vitro exposure of bovine lymphocytes to enrofloxacin has been reported to cause cell death and DNA damage nih.gov. Furthermore, enrofloxacin has been shown to affect the formation of chromosomal aberrations in human lymphocytes nih.gov. These in vitro findings are important for understanding the potential for adverse effects and for guiding further safety and toxicological assessments in vivo.

Evaluation of this compound Effects on Eukaryotic Cell Lines (e.g., fibroblasts, chondrocytes)

Currently, there is a significant lack of publicly available scientific literature detailing the specific effects of this compound on eukaryotic cell lines such as fibroblasts and chondrocytes. While research exists for other fluoroquinolones, demonstrating dose- and time-dependent chondrotoxic effects, including histologic changes like the emergence of chondrocytes with shrunken cytoplasm and pyknotic nuclei, these findings cannot be directly attributed to this compound without specific studies.

Similarly, investigations into the impact of other fluoroquinolones on fibroblasts have been conducted, but dedicated research on this compound's interaction with these cell types is not available in the public domain.

Molecular Mechanisms of Cellular Toxicity

The molecular mechanisms underlying the potential cellular toxicity of this compound in eukaryotic cells have not been specifically elucidated in published research. For the broader class of fluoroquinolones, proposed mechanisms of toxicity in eukaryotic cells include the inhibition of topoisomerase II, which can lead to DNA damage and apoptosis. However, without direct experimental evidence, it is not scientifically accurate to extrapolate these mechanisms to this compound.

Development and Application of in vitro Dynamic Models for Pharmacodynamic Research

There is no available information in the scientific literature regarding the development and application of in vitro dynamic models specifically for the pharmacodynamic research of this compound. While such models are utilized for other antimicrobial agents to simulate human-like pharmacokinetic profiles and optimize dosing regimens, their specific application to this compound has not been documented in publicly accessible studies.

Based on a comprehensive review of available scientific literature, there is a clear lack of specific preclinical research data for this compound concerning its effects on eukaryotic cell lines, the molecular mechanisms of its cellular toxicity, and the use of in vitro dynamic models for its pharmacodynamic assessment. Therefore, a detailed article on these specific aspects of this compound cannot be generated at this time. Further research is needed to fill these knowledge gaps.

Advanced Analytical and Spectroscopic Characterization for Ecenofloxacin Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are central to separating Ecenofloxacin (B64325) hydrochloride from impurities, degradation products, and other matrix components, allowing for precise purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones due to its high resolution, sensitivity, and specificity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for Ecenofloxacin hydrochloride, employing a nonpolar stationary phase and a polar mobile phase.

Research has established various RP-HPLC methods for the estimation of related compounds like enrofloxacin (B1671348) in bulk and pharmaceutical dosage forms. researchgate.netresearchgate.net These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.goveurasianjournals.com

The separation is commonly achieved on C18 columns. nih.govresearchgate.neteurasianjournals.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.goveurasianjournals.com The pH of the aqueous phase is a critical parameter, as it affects the ionization state and thus the retention of the amphoteric fluoroquinolone molecule. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 270-280 nm. researchgate.netnih.gov

Table 1: Representative HPLC Conditions for Fluoroquinolone Analysis

ParameterCondition 1Condition 2Condition 3
ColumnPhenomenex Shimadzu C18 (250 mm × 4.6 mm, 5µm) researchgate.netHypersil BDS C18 (250 x 4.6 mm) eurasianjournals.com(RP)-C18e (250 mm × 4.0 mm, 5 μm) nih.gov
Mobile PhaseAcetonitrile:Water (80:20, v/v) researchgate.netresearchgate.net0.05 M KH2PO4 Buffer (pH 6):Methanol:Triethylamine (70:30:0.1 v/v/v) eurasianjournals.comGradient of acetonitrile and phosphate buffer (pH 5.0) with methanol nih.gov
Flow Rate1.0 mL/min nih.govresearchgate.neteurasianjournals.com1.0 mL/min eurasianjournals.com0.8 mL/min nih.gov
DetectionUV at 270 nm researchgate.netresearchgate.netUV at 261 nm eurasianjournals.comUV at 267 nm nih.gov
Retention Time (Enrofloxacin)3.405 min researchgate.net5.067 min eurasianjournals.comNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but its application to fluoroquinolones like this compound is challenging. These compounds are characterized by low volatility and thermal lability due to their polar functional groups and high molecular weight, making them unsuitable for direct GC analysis.

To overcome this limitation, derivatization is required to convert the non-volatile analytes into more volatile and thermally stable derivatives. A study demonstrated the successful use of trimethylsilyl (B98337) diazomethane (B1218177) as a derivatizing agent for the simultaneous determination of four fluoroquinolones, including enrofloxacin, in poultry and pork. nih.gov This derivatization step, coupled with liquid-liquid and solid-phase extraction for sample cleanup, enables analysis by GC-MS/MS. nih.gov The mass spectrometer, often operating in electron ionization (EI) mode, provides detailed mass spectra that are used for qualitative identification and quantitative analysis through selected reaction monitoring (SRM). nih.gov

Table 2: GC-MS/MS Parameters for Derivatized Fluoroquinolone Analysis nih.gov

ParameterCondition
Derivatizing AgentTrimethylsilyl diazomethane
GC Temperature ProgramInitial 100°C (1 min), ramp to 200°C at 30°C/min (1 min hold), ramp to 300°C at 30°C/min (7 min hold)
Ionization ModeElectron Bombardment Ionization (EI)
Analysis ModeFull scan for qualitative, Selected Reaction Monitoring (SRM) for quantitative
LOD (Enrofloxacin)1.0 µg/kg
LOQ (Enrofloxacin)2.0 µg/kg

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap), is the gold standard for the determination of this compound at trace levels in complex biological matrices. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comthermofisher.cnmdpi.com

Electrospray ionization (ESI) is the most common ionization source used for fluoroquinolones, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.govmassbank.eu The subsequent fragmentation of this precursor ion in the collision cell produces specific product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved, minimizing interferences from the sample matrix. thermofisher.cn

LC-MS/MS methods have been developed for the simultaneous determination of multiple veterinary drug residues, including fluoroquinolones, in various animal tissues. mdpi.commdpi.com These methods are crucial for monitoring drug residues and require robust sample preparation techniques, such as solid-phase extraction (SPE) or QuEChERS, to mitigate matrix effects that can suppress or enhance the analyte signal. mdpi.comthermofisher.cn

Table 3: Typical LC-MS/MS Conditions for Fluoroquinolone Analysis

ParameterCondition 1 nih.govCondition 2 mdpi.com
LC SystemUltra-performance liquid chromatographyShimadzu liquid chromatography system
ColumnBEH C18 (2.1 × 100 mm, 1.7 µm)Phenomenex Luna C18 (150 mm × 2.1 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and 0.1% formic acid in water0.05% formic acid in ACN and 0.05% formic acid in water
Ionization SourceElectrospray Ionization (ESI), positive and negative modesNot specified, but SRM mode used
Mass AnalyzerTandem mass spectrometryTandem mass spectrometry
Acquisition ModeNot specifiedSelected Reaction Monitoring (SRM)

Spectroscopic Methods for Structural Elucidation and Molecular Interaction Studies

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and offering insights into its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound in solution. nih.govspringernature.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to assign all proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This collective data allows for the unambiguous assembly of the molecular skeleton.

For fluoroquinolones, ¹⁹F NMR is also highly informative due to the presence of a fluorine atom on the quinolone ring. The chemical shift and coupling patterns in the ¹⁹F spectrum can confirm the position of the fluorine substituent. Studies on related compounds have successfully used NMR to confirm molecular structures. dovepress.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. mdpi.com The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The spectrum can confirm the presence of key functional groups:

O-H stretch: A broad band, often in the 3500-3000 cm⁻¹ region, indicating the carboxylic acid hydroxyl group and potentially water of hydration.

N-H stretch: Bands in the 3400-3100 cm⁻¹ region corresponding to the piperazine (B1678402) N-H group. Protonation to form the hydrochloride salt can influence the position and appearance of this band. researchgate.net

C=O stretch: Strong absorption bands typically between 1725-1700 cm⁻¹ for the carboxylic acid and 1650-1630 cm⁻¹ for the ketone carbonyl group. The formation of a complex or salt can cause shifts in these bands. mdpi.com

C=C and C-N stretches: Bands in the 1600-1400 cm⁻¹ fingerprint region.

C-F stretch: A strong band usually found in the 1300-1000 cm⁻¹ region.

FTIR is also highly sensitive to intermolecular interactions, such as hydrogen bonding and salt formation. cabidigitallibrary.org Changes in the position, shape, and intensity of the characteristic bands can provide evidence of complexation or interactions between this compound and other substances. cabidigitallibrary.org For example, the deprotonation of the carboxylic acid group and its coordination with a metal ion would lead to a noticeable shift in the C=O stretching frequency. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to quantify the amount of ultraviolet or visible light absorbed by a substance. In the context of this compound research, UV-Vis spectroscopy serves as a primary method for determining the concentration of the drug in solution and can provide insights into its electronic structure. The absorption of UV light by this compound is attributed to the presence of chromophores within its molecular structure, characteristic of the fluoroquinolone class.

The wavelength of maximum absorbance (λmax) is a key parameter determined from the UV-Vis spectrum. This value is crucial for developing quantitative analytical methods, such as dissolution testing and content uniformity assays. A typical analysis involves scanning a solution of this compound over a range of wavelengths to identify the λmax. A calibration curve can then be constructed by measuring the absorbance of a series of solutions with known concentrations at this wavelength, which allows for the determination of the concentration of unknown samples. While specific experimental data for this compound is not widely available in the public literature, the λmax for the closely related compound enrofloxacin is reported to be around 277 nm. nih.gov

Table 7.2.3-1: UV-Vis Spectroscopic Data for this compound

Parameter Value
λmax (nm) Data not available in the searched literature
Molar Absorptivity (ε) Data not available in the searched literature

| Solvent | Data not available in the searched literature |

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Techniques such as X-ray Powder Diffraction (XRPD) and Synchronous Thermal Analysis (SDT) are indispensable for characterizing the solid form of the drug.

X-ray Powder Diffraction (XRPD) for Crystalline Polymorphs

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. It is particularly important in pharmaceutical development for the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit different physical properties, and regulatory agencies require their thorough characterization.

Table 7.3.1-1: Representative XRPD Peak Data for this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)

Synchronous Thermal Analysis (SDT)

Synchronous Thermal Analysis (SDT), which combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information about the thermal properties of a material. As a sample of this compound is heated, DSC measures the heat flow into or out of the sample, revealing thermal events such as melting, crystallization, and solid-state transitions. TGA simultaneously measures the change in mass of the sample as a function of temperature, indicating processes like dehydration or decomposition.

This combined analysis is crucial for determining the melting point, thermal stability, and the presence of solvates or hydrates in the this compound crystal structure. For instance, a sharp endothermic peak in the DSC curve at a specific temperature would indicate the melting point, while a significant mass loss in the TGA curve at higher temperatures would signify decomposition. A study on enrofloxacin mesylate demonstrated the utility of SDT in determining its melting point and assessing its thermal stability. dovepress.com

Table 7.3.2-1: Thermal Analysis Data for this compound

Thermal Event Temperature (°C) Mass Loss (%)
Melting Point Data not available in the searched literature N/A

| Decomposition Onset | Data not available in the searched literature | Data not available in the searched literature |

Advanced Biophysical Binding and Interaction Assays

Understanding the interaction of this compound with its biological targets is fundamental to elucidating its mechanism of action and for the development of more effective antibiotics. Advanced biophysical techniques like Bio-layer Interferometry (BLI) and fluorescence quenching studies are employed to characterize these molecular interactions in detail. The primary target of fluoroquinolones is the bacterial enzyme DNA gyrase, which is essential for DNA replication. nih.gov

Bio-layer Interferometry (BLI) for Binding Kinetics

Bio-layer Interferometry (BLI) is a label-free optical biosensor technology used to measure real-time biomolecular interactions. It provides quantitative data on the kinetics of binding, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In the context of this compound research, BLI could be used to study its interaction with DNA gyrase. In a typical BLI experiment, the enzyme (ligand) would be immobilized on the surface of a biosensor, which is then dipped into a solution containing this compound (analyte). The binding of the drug to the enzyme causes a change in the interference pattern of light, which is measured in real-time. This allows for the precise determination of the kinetic parameters of the interaction.

Table 7.4.1-1: Binding Kinetics of this compound with DNA Gyrase

Kinetic Parameter Value
Association Rate Constant (ka) Data not available in the searched literature
Dissociation Rate Constant (kd) Data not available in the searched literature

| Equilibrium Dissociation Constant (KD) | Data not available in the searched literature |

Fluorescence Quenching Studies for Ligand-Protein Interactions

Fluorescence quenching is a valuable technique for studying the binding of small molecules (ligands) to proteins. Many proteins, such as serum albumins, exhibit intrinsic fluorescence due to the presence of aromatic amino acids like tryptophan. When a ligand binds to the protein, it can cause a decrease, or "quenching," of this fluorescence.

By systematically titrating a solution of a protein (e.g., bovine or human serum albumin) with this compound and measuring the corresponding decrease in fluorescence intensity, valuable information about the binding interaction can be obtained. This includes the binding constant (Ka), the number of binding sites (n), and the mechanism of quenching (static or dynamic). These studies are important for understanding the pharmacokinetics of the drug, as binding to serum proteins can affect its distribution and availability in the body.

Table 7.4.2-1: Fluorescence Quenching Parameters for this compound-Serum Albumin Interaction

Parameter Value
Binding Constant (Ka) Data not available in the searched literature
Number of Binding Sites (n) Data not available in the searched literature

| Quenching Mechanism | Data not available in the searched literature |

Computational Chemistry and in Silico Drug Discovery Approaches for Ecenofloxacin Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as Ecenofloxacin (B64325) hydrochloride, and a macromolecular target, typically a protein. These methods are crucial for understanding the structural basis of a drug's activity and for the rational design of more potent and specific inhibitors.

Elucidation of Ligand-Protein Interactions with Bacterial DNA Gyrase and Topoisomerase IV

Ecenofloxacin hydrochloride, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are responsible for managing the topology of DNA during replication and transcription. nih.govjelsciences.com Molecular docking simulations are employed to elucidate the precise binding mode of this compound within the active sites of these enzymes.

These simulations reveal that fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex where the DNA is cut. nih.govnih.gov The interactions are typically characterized by a network of hydrogen bonds and van der Waals forces. For fluoroquinolones in general, key interactions often involve the carboxyl group of the drug forming hydrogen bonds with amino acid residues such as serine and aspartic acid within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits. nih.gov Additionally, a water-metal ion bridge, often involving a magnesium ion (Mg2+), plays a critical role in mediating the interaction between the drug and the protein residues. nih.govnih.gov The planar quinolone core intercalates into the DNA at the site of cleavage. nih.gov

Detailed Analysis of Binding Site Topography

The binding site for fluoroquinolones on DNA gyrase and topoisomerase IV is a complex pocket formed at the interface of the enzyme and the cleaved DNA. nih.gov A detailed analysis of this topography is essential for understanding drug-target interactions and for designing new inhibitors. Computational methods allow for the visualization and characterization of this binding site, revealing key features such as:

Amino Acid Composition: The specific amino acid residues that line the binding pocket determine the nature of the interactions. For instance, the presence of charged residues like aspartic acid and arginine, and polar residues like serine, dictates the potential for hydrogen bonding. jelsciences.comnih.gov

Flexibility: The binding site is not rigid. Computational models can account for the flexibility of both the protein and the ligand, providing a more dynamic and realistic picture of the binding event.

The table below summarizes key interacting residues within the fluoroquinolone binding sites of DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit) in Escherichia coli, which are representative targets.

Enzyme SubunitKey Interacting ResiduesType of Interaction
DNA Gyrase (GyrA) Serine (e.g., Ser83)Hydrogen Bonding
Aspartic Acid (e.g., Asp87)Hydrogen Bonding, Metal Ion Coordination
ArgininePotential for charge-based interactions
DNA basesπ-π stacking with the quinolone ring
Topoisomerase IV (ParC) Serine (e.g., Ser80 in E. coli)Hydrogen Bonding
Glutamic Acid (e.g., Glu84 in E. coli)Hydrogen Bonding, Metal Ion Coordination

Molecular Dynamics Simulations to Elucidate this compound’s Conformational Dynamics and Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. biorxiv.org MD simulations are powerful computational methods that calculate the motion of atoms in a system, providing insights into the conformational flexibility of the drug and its target, the stability of the drug-target complex, and the role of solvent molecules. biorxiv.orgnih.gov

For this compound, MD simulations can be used to:

Assess Binding Stability: By simulating the this compound-enzyme-DNA complex over nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose. biorxiv.org A stable complex will show minimal deviation in the ligand's position and maintain key interactions throughout the simulation.

Characterize Conformational Changes: Both the drug and the protein can adopt different conformations. MD simulations can reveal how this compound's conformation changes upon binding and how the protein structure adapts to accommodate the ligand. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative measure of the binding affinity. biorxiv.org

These simulations provide a deeper understanding of the molecular recognition process and can help to explain the molecular basis of drug resistance, where mutations in the target enzymes can disrupt the binding of the drug. nih.gov

Virtual Screening and High-Throughput Computational Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is much faster and more cost-effective than traditional high-throughput screening.

Screening for Novel Fluoroquinolone Scaffolds with Desired Properties

Computational chemists can design and screen virtual libraries of novel fluoroquinolone analogs to identify compounds with improved properties, such as enhanced potency, a broader spectrum of activity, or reduced susceptibility to resistance mechanisms. nih.govnih.govrsc.org The process typically involves:

Library Design: A virtual library of compounds is created by modifying the basic fluoroquinolone scaffold with different chemical groups at various positions.

Docking-Based Screening: The entire library is then docked into the active site of DNA gyrase or topoisomerase IV. The compounds are ranked based on their predicted binding affinity (docking score). nih.gov

Filtering and Selection: The top-ranked compounds are then subjected to further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to assess their drug-like properties. nih.govrsc.org

This approach allows for the rapid exploration of a vast chemical space and the prioritization of a smaller number of promising candidates for chemical synthesis and biological testing. nih.gov

Computational Approaches for Repurposing Known Compounds Based on this compound's Profile

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. nih.govresearchgate.netmdpi.com Computational methods can be employed to identify existing drugs that might be repurposed based on the molecular profile of this compound.

One approach is pharmacophore modeling . A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. A pharmacophore model can be generated based on the known binding mode of this compound in its target enzymes. This model can then be used to screen databases of approved drugs to find molecules that match the pharmacophore and therefore might also bind to DNA gyrase or topoisomerase IV.

Another approach is molecular similarity searching . This involves searching for compounds that are structurally or electronically similar to this compound. The principle is that structurally similar molecules are more likely to have similar biological activities.

These in silico repurposing strategies can generate hypotheses that can then be tested experimentally, potentially leading to the discovery of new antibacterial agents from the existing pharmacopeia. nih.gov

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery, offering the potential to accelerate the identification and development of new antibiotics. jsppharm.org In the context of this compound, these technologies are being applied to predict its antimicrobial activity, understand resistance mechanisms, and design novel derivatives with improved properties.

Predictive Modeling of Antimicrobial Activity and Resistance Profiles

Predictive modeling, a key application of machine learning, is utilized to forecast the antimicrobial activity and resistance profiles of fluoroquinolones like this compound. These models are trained on large datasets containing information about the chemical structures of various compounds and their corresponding biological activities against different bacterial strains. By identifying complex patterns and relationships within the data, these models can predict the efficacy of new or modified compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, a type of predictive model, are frequently employed. These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity. jsppharm.org For instance, a QSAR model for fluoroquinolones might use descriptors such as molecular weight, lipophilicity, and electronic properties to predict the minimum inhibitory concentration (MIC) against a specific bacterium.

Machine learning algorithms can also be used to predict the likelihood of bacteria developing resistance to this compound. By analyzing genomic data from resistant and susceptible bacterial strains, these models can identify genetic markers associated with resistance. This information is crucial for anticipating and potentially mitigating the development of resistance. sibran.rumdpi.com

Table 1: Examples of Machine Learning Models in Antimicrobial Research

Model TypeApplicationPredicted Endpoint
Random ForestPrediction of antibacterial activityMinimum Inhibitory Concentration (MIC)
Support Vector MachineClassification of resistant vs. susceptible strainsResistance phenotype
Gradient BoostingPrediction of drug efficacy based on patient dataClinical outcome
Deep Neural NetworksIdentification of novel antimicrobial compoundsAntibacterial activity

Generative Models for De Novo Design of this compound Derivatives

Generative models represent a cutting-edge application of AI in drug discovery, enabling the de novo design of novel molecules with desired properties. uni-hamburg.de These models learn the underlying patterns and rules of chemical space from a given dataset of molecules and can then generate new, previously unseen chemical structures.

In the context of this compound, generative models can be used to design derivatives with enhanced antimicrobial activity, improved safety profiles, or the ability to overcome existing resistance mechanisms. researchgate.net For example, a generative model could be trained on a database of known fluoroquinolones and their activities and then tasked with generating new molecules that are predicted to be highly potent against a specific resistant bacterial strain.

One such approach is the use of generative adversarial networks (GANs), where two neural networks, a generator and a discriminator, are trained together. The generator creates new molecular structures, while the discriminator tries to distinguish them from real molecules. This process leads to the generation of increasingly realistic and chemically valid molecules with optimized properties.

Table 2: Potential Applications of Generative Models for this compound Derivatives

Desired PropertyGenerative Model ApplicationPotential Outcome
Increased potencyGenerate molecules with higher predicted binding affinity to DNA gyraseDerivatives with lower MIC values
Broader spectrum of activityDesign compounds effective against a wider range of bacterial speciesA more versatile antibiotic
Overcoming resistanceCreate molecules that are not recognized by bacterial efflux pumpsEfficacy against multidrug-resistant strains
Improved safety profileGenerate derivatives with reduced predicted off-target effectsA drug with fewer side effects

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which is crucial for elucidating their reactivity and interaction with biological targets. researchgate.net These methods are applied to study the fundamental properties of this compound and its mechanism of action at the atomic level.

Thermodynamic and Kinetic Analyses of this compound’s Molecular Reactions

Thermodynamic and kinetic analyses using quantum chemical calculations can shed light on the stability of this compound and the energy barriers of its reactions. For example, these calculations can be used to determine the preferred conformation of the molecule and to study the mechanism of its interaction with its primary target, DNA gyrase. acs.org

By calculating the energies of the reactants, transition states, and products, it is possible to determine the activation energy and reaction rates for key steps in the drug's mechanism of action. This information can be used to understand how modifications to the chemical structure of this compound might affect its potency. nih.gov

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of binding can also be calculated to predict the affinity of this compound and its derivatives for the active site of DNA gyrase. jsppharm.org

Table 3: Quantum Chemical Parameters and Their Significance

ParameterDescriptionRelevance to this compound
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and stability of the molecule.
Mulliken ChargesThe partial charges on individual atoms in the molecule.Helps to identify sites of electrostatic interaction with the target protein.
Molecular Electrostatic PotentialThe electrostatic potential mapped onto the electron density surface.Visualizes the regions of the molecule that are attractive or repulsive to other charged species.
Bond Dissociation EnergyThe energy required to break a specific chemical bond.Provides insight into the metabolic stability of the molecule.

Integration of Bioinformatics and Omics Data for Target Identification and Validation

The integration of bioinformatics and multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offers a systems-level understanding of how this compound affects bacterial cells. nih.govnygen.io This holistic approach can be used to identify and validate the drug's targets and to elucidate the complex cellular responses to antibiotic treatment.

By comparing the omics profiles of bacteria treated with this compound to those of untreated bacteria, researchers can identify changes in gene expression, protein levels, and metabolic pathways that are induced by the drug. nih.gov This information can reveal the primary targets of the antibiotic, as well as any off-target effects.

For instance, transcriptomic analysis (e.g., RNA-seq) can identify genes that are up- or down-regulated in response to this compound, providing clues about the cellular processes that are disrupted. Proteomic analysis can then be used to confirm these findings at the protein level and to identify post-translational modifications that may be important for the drug's mechanism of action.

This integrated approach can also be used to identify novel drug targets. By identifying essential genes or pathways that are unique to bacteria, it may be possible to design new antibiotics with novel mechanisms of action that are less susceptible to existing resistance mechanisms.

Table 4: Application of Omics Technologies in this compound Research

Omics TechnologyData GeneratedPotential Insights
GenomicsComplete DNA sequence of bacterial strainsIdentification of mutations associated with resistance to this compound.
TranscriptomicsGene expression profiles (RNA levels)Understanding the cellular response to this compound treatment and identifying affected pathways.
ProteomicsProtein expression profilesValidating transcriptomic findings and identifying post-translational modifications.
MetabolomicsProfiles of small-molecule metabolitesElucidating the metabolic perturbations caused by this compound.

Future Directions in Ecenofloxacin Hydrochloride Research

Exploration of Novel Target Pathways Beyond Topoisomerases for Ecenofloxacin (B64325) Hydrochloride

Ecenofloxacin, like other fluoroquinolones, primarily exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.govnih.govwedgewood.com However, the future of its application may involve targeting alternative cellular pathways. Research into the broader class of fluoroquinolones has revealed activities that extend beyond their classical targets, suggesting new avenues for exploration.

One area of interest is the potential antiproliferative effects of fluoroquinolone derivatives. nih.gov Studies have shown that certain modifications to the fluoroquinolone structure can induce cytotoxic activity against cancer cells, indicating an interaction with eukaryotic cell components that could be explored for novel antimicrobial strategies. nih.gov The C-7 substituent of the quinolone nucleus, for instance, has a significant impact on biological activity and can influence the molecule's affinity for mammalian topoisomerases, potentially shifting its function from antibacterial to anticancer. researchgate.net Further investigation into how Ecenofloxacin hydrochloride interacts with other cellular machinery, both bacterial and potentially in host-pathogen interactions, could uncover secondary mechanisms of action that could be exploited.

Strategic Development of Approaches to Counteract Emerging Antimicrobial Resistance Mechanisms

The emergence of bacterial resistance is a significant threat to the efficacy of fluoroquinolones. rvc.ac.uk Resistance to enrofloxacin (B1671348), a closely related veterinary fluoroquinolone, often signifies insensitivity to other antibiotics in the same class due to the shared structural backbone. nih.gov The primary mechanisms of resistance involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, specifically within the quinolone resistance-determining region (QRDR). scirp.org Additionally, plasmid-mediated resistance, such as that conferred by Qnr proteins which protect the target enzymes, and increased expression of efflux pumps that expel the drug from the bacterial cell, contribute to reduced susceptibility. rvc.ac.ukscirp.org

Future research must focus on strategies to circumvent these resistance mechanisms. One approach is the development of fluoroquinolone derivatives that are less susceptible to these resistance mechanisms. For example, delafloxacin, a newer fluoroquinolone, has shown activity against many fluoroquinolone-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This is attributed to its unique chemical properties, such as being non-zwitterionic, which enhances its penetration into bacterial cells, especially in acidic environments often found at infection sites. researchgate.net Research into modifications of the this compound structure, guided by the successes of compounds like delafloxacin, could lead to next-generation agents that can overcome common resistance pathways. Another strategy involves the development of adjuvants that inhibit resistance mechanisms, such as efflux pump inhibitors, to be used in combination with this compound.

Design and Synthesis of this compound Conjugates or Combination Strategies for Research Applications

The synthesis of hybrid molecules and the use of combination therapies are promising avenues for enhancing the antimicrobial activity of this compound and combating resistance. The development of conjugates, where this compound is linked to another active molecule, can result in synergistic effects or a broader spectrum of activity. nih.gov For instance, the addition of an aryl group to the piperazine (B1678402) moiety of a fluoroquinolone has been shown to shift its activity from antibacterial to antiviral and anticancer. researchgate.net This highlights the potential for creating this compound conjugates with novel biological activities.

Combination therapy research has also shown promise. Studies have investigated the synergistic toxicity of enrofloxacin with other antibiotics like ciprofloxacin (B1669076), florfenicol, and sulfadimidine, with varying degrees of success depending on the drug and concentration ratios. researchgate.net Another study demonstrated that the simultaneous treatment with enrofloxacin-arginine and the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) had a superior therapeutic effect in treating experimental Haemophilus parasuis infections in piglets compared to the antibiotic alone. nih.gov Research into combining this compound with other antimicrobials or non-antibiotic compounds could lead to more effective treatment strategies, particularly for complex or resistant infections.

Combination StrategyPotential AdvantageResearch FindingCitation
Enrofloxacin + NSAID (ketoprofen)Superior therapeutic effectDemonstrated in an experimental infection model in piglets. nih.gov
Enrofloxacin + Other AntibioticsSynergistic toxicity against pathogensSynergism observed with ciprofloxacin, florfenicol, and sulfadimidine at specific concentrations. researchgate.net
Enrofloxacin + RifampicinPotential for enhanced treatmentInvestigated in a bovine model for respiratory infection, though clear benefits were not established in that specific study. researchgate.net

Advanced Delivery Systems for Targeted Research Compound Applications (e.g., nanoparticles for in vitro studies)

Innovations in drug delivery systems offer a powerful tool to enhance the efficacy of this compound. Nanotechnology, in particular, presents opportunities to improve the therapeutic index, achieve controlled release, and reduce the required dosage of antibiotics. nih.gov Nano-emulsions and nanoparticles can overcome challenges such as the poor water solubility of some fluoroquinolones. google.commdpi.com

For instance, a nano-emulsion of enrofloxacin hydrochloride and doxycycline (B596269) hydrochloride was developed to increase the dispersion and stability of the drugs, prolonging their action time. google.com Another approach involves the use of cyclodextrin-based metal-organic frameworks (CD-MOFs) as drug carriers. nih.gov These nanomaterials have a high capacity for drug loading and can provide sustained release, showing superior activity against bacteria compared to the free antibiotic in in vitro studies. nih.gov Research into formulating this compound into such advanced delivery systems could significantly improve its pharmacokinetic properties and efficacy in research applications. A recrystallized form of enrofloxacin, enrofloxacin HCl-2H₂O (enro-C), has demonstrated higher water solubility and superior bioavailability compared to the parent compound. nih.gov

Interdisciplinary Research Integrating Chemical Synthesis, Biophysics, and Computational Biology for this compound Advancement

The future development of this compound will greatly benefit from an interdisciplinary approach that combines chemical synthesis, biophysics, and computational biology. This integrated strategy can accelerate the discovery and optimization of novel fluoroquinolone derivatives.

Chemical Synthesis: Continued exploration of structure-activity relationships (SAR) is crucial. researchgate.net Small modifications to the fluoroquinolone's chemical structure can significantly impact its biological activity. nih.gov For example, the C-7 substituent is known to affect potency and bioavailability. researchgate.net

Biophysics: Techniques such as X-ray crystallography can provide detailed insights into the interaction between fluoroquinolones, DNA, and the target topoisomerase enzymes. uiowa.edu Understanding the ternary complex formed by the drug, enzyme, and DNA at an atomic level is essential for designing new molecules that can overcome resistance mutations. uiowa.edu

Computational Biology: Molecular modeling and simulation can be used to predict the binding affinity of new this compound derivatives to their targets and to understand the mechanisms of resistance. This computational approach can help to prioritize synthetic targets and streamline the drug development process.

By integrating these disciplines, researchers can rationally design and synthesize new this compound analogs with improved potency, a broader spectrum of activity, and a lower propensity for resistance development.

Q & A

Q. What is the primary mechanism of action of Ecenofloxacin hydrochloride against bacterial targets?

this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Methodologically, confirm its activity via in vitro assays:

  • MIC determination : Use broth microdilution (CLSI guidelines) against reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) under pH 7.0 to avoid false negatives due to pH-dependent efficacy .
  • Enzyme inhibition assays : Compare IC₅₀ values with ciprofloxacin using supercoiled plasmid DNA and purified gyrase .

Q. How should researchers handle this compound to ensure safety and stability?

  • Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis.
  • Safety protocols : Use PPE (gloves, lab coat) and fume hoods during weighing. For spills, collect with inert absorbents and dispose per EPA hazardous waste guidelines .

Q. What are validated analytical methods for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% phosphoric acid, 25:75 v/v) at 278 nm. Validate via ICH guidelines for linearity (1–50 µg/mL), LOD (0.2 µg/mL), and recovery (>95%) .

Advanced Research Questions

Q. How can contradictory MIC data for this compound against Gram-negative bacteria be resolved?

Discrepancies often arise from variations in:

  • Inoculum size : Standardize to 1–5 × 10⁵ CFU/mL .
  • Media composition : Use cation-adjusted Mueller-Hinton broth to prevent cation interference with fluoroquinolone activity .
  • Resistance mechanisms : Screen for mutations in gyrA and parC genes via PCR-Sanger sequencing .

Q. What experimental designs optimize this compound’s efficacy in in vivo infection models?

  • Murine peritonitis model : Administer 10–20 mg/kg orally, twice daily. Compare survival rates and bacterial load (CFU/organ) against ciprofloxacin. Use factorial design to test dose-response and synergy with β-lactams .
  • PK/PD analysis : Collect plasma samples at 0, 1, 2, 4, 8, 24 hr post-dose. Calculate AUC/MIC ratios targeting ≥125 for bactericidal efficacy .

Q. How can researchers address this compound’s reduced activity at acidic pH in biofilm-associated infections?

  • Biofilm disruption : Pre-treat with 1% D-mannose or EDTA to destabilize extracellular polymeric substances.
  • pH modulation : Co-administer with sodium bicarbonate (10 mM) to neutralize microenvironment pH. Validate via confocal microscopy and viable cell counts .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to Hill equation for EC₅₀/Emax calculations.
  • ANOVA with post-hoc tests : Compare log-transformed CFU data across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Q. How to validate conflicting in vitro vs. in vivo efficacy results for this compound?

  • Mechanistic PK modeling : Integrate plasma protein binding (85–90%) and tissue penetration data (e.g., lung-to-plasma ratio ≥2.5) .
  • Resistance induction studies : Passage bacteria for 30 generations under sub-MIC exposure. Monitor MIC shifts and genomic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.